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Cat. No.: B10782889

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-303141 is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase
(ACLY), a crucial enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] ACLY catalyzes
the conversion of cytosolic citrate to acetyl-CoA, the primary building block for the synthesis of
fatty acids, cholesterol, and other lipids.[3] By inhibiting ACLY, BMS-303141 effectively blocks
the entire DNL pathway, making it a valuable tool for studying lipid metabolism and a potential
therapeutic agent for metabolic diseases such as hyperlipidemia and nonalcoholic fatty liver
disease. These application notes provide detailed protocols for measuring the inhibition of lipid
synthesis by BMS-303141 in a research setting.

Mechanism of Action

BMS-303141 specifically targets ATP-citrate lyase, preventing the generation of cytosolic
acetyl-CoA. This reduction in the acetyl-CoA pool directly limits the substrates available for
acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), the subsequent enzymes in the
fatty acid synthesis pathway. Consequently, the production of fatty acids, and subsequently
triglycerides and phospholipids, is diminished. The reduced acetyl-CoA levels also impact the
mevalonate pathway, leading to decreased cholesterol synthesis.
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The inhibitory activity of BMS-303141 on lipid synthesis has been characterized in various
studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of BMS-303141 on ATP-Citrate Lyase and Total Lipid Synthesis

Target System IC50 Reference

Human Recombinant £ A 0.13 UM 4]
nzyme Assa :

ACLY Y Y H

Total Lipid Synthesis HepG2 Cells 8 uM [1][2]114]

Table 2: Qualitative Dose-Dependent Effects of BMS-303141 on Lipid Synthesis

While specific quantitative data on the dose-dependent inhibition of individual lipid classes by
BMS-303141 is not extensively available in the public domain, studies have consistently
reported a dose-dependent suppression of both cholesterol and fatty acid synthesis in cell-
based assays, such as in HepG2 cells.[4] Furthermore, in vivo studies in mice have
demonstrated that oral administration of BMS-303141 leads to a significant reduction in plasma
triglycerides and cholesterol.[2]

Effect of Increasing BMS-303141

Lipid Class .

Concentration
Fatty Acids Dose-dependent decrease in synthesis
Cholesterol Dose-dependent decrease in synthesis
Triglycerides Dose-dependent decrease in synthesis

. Expected to decrease due to reduced fatty acid
Phospholipids o
availability

Mandatory Visualizations

Signaling Pathway of De Novo Lipogenesis Inhibition by
BMS-303141
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Caption: Signaling pathway of de novo lipogenesis and its inhibition by BMS-303141.

Experimental Workflow for Measuring Lipid Synthesis
Inhibition

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b10782889?utm_src=pdf-body-img
https://www.benchchem.com/product/b10782889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Culture and Treatment

Seed HepG2 cells
and allow to adhere
Treat cells with varying
concentrations of BMS-303141

Add radiolabeled precursor
(e.g., [14C]acetate)

Lipid Extractjon and Analysis

chbate for a defined perioa
[Wash cells and extract Iipids]

Separate lipid classes
(e.g., by TLC or LC-MS)

Quantify radioactivity or
mass of each lipid class

Data Analysis
\ 4

Calculate percent inhibition
relative to vehicle control
Getermine IC50 valuesj

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b10782889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10782889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for assessing BMS-303141-mediated inhibition of lipid
synthesis.

Experimental Protocols

Protocol 1: Measuring De Novo Fatty Acid and
Cholesterol Synthesis using [**C]Acetate Incorporation
in HepG2 Cells

This protocol describes a method to quantify the rate of de novo synthesis of fatty acids and
cholesterol by measuring the incorporation of radiolabeled acetate.

Materials:

e HepG2 cells

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
o BMS-303141 (stock solution in DMSO)

e [1-*C]Acetic acid, sodium salt

o Phosphate-buffered saline (PBS)

o Hexane/lsopropanol (3:2, v/v)

e Thin-layer chromatography (TLC) plates (silica gel)

e TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
 Scintillation vials and scintillation fluid

o Scintillation counter

lodine vapor chamber for visualization

Procedure:
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e Cell Culture:

o Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90%
confluency on the day of the experiment.

o Culture cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO-.
e Treatment with BMS-303141.:
o On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.

o Prepare serial dilutions of BMS-303141 in serum-free DMEM from a concentrated stock
solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and
does not exceed 0.1%. Include a vehicle control (DMSO only).

o Add the different concentrations of BMS-303141 to the respective wells and incubate for 2
hours at 37°C.

e Radiolabeling:

o Prepare a working solution of [t*Clacetate in serum-free DMEM (e.g., 1 pCi/mL).

o Add the [**C]acetate solution to each well and incubate for an additional 4 hours at 37°C.
 Lipid Extraction:

o After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

o Add 1 mL of hexane/isopropanol (3:2, v/v) to each well and incubate for 30 minutes at
room temperature with gentle shaking to extract the lipids.

o Collect the solvent (lipid extract) into a clean glass tube.
o Repeat the extraction with another 1 mL of hexane/isopropanol and pool the extracts.
o Dry the lipid extracts under a stream of nitrogen gas.

e Thin-Layer Chromatography (TLC):
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[e]

Resuspend the dried lipid extract in a small volume of chloroform (e.g., 50 pL).

o

Spot the resuspended lipid extract onto a silica gel TLC plate. Also, spot standards for fatty
acids and cholesterol.

(¢]

Develop the TLC plate in a chamber with the appropriate solvent system until the solvent
front is near the top.

o

Air-dry the plate and visualize the lipid spots using an iodine vapor chamber.

e Quantification:

o Scrape the silica gel corresponding to the fatty acid and cholesterol spots into separate
scintillation vials.

o Add scintillation fluid to each vial and measure the radioactivity using a scintillation
counter.

e Data Analysis:

o Normalize the counts per minute (CPM) for each lipid class to the protein content of the

corresponding well.

o Calculate the percentage of inhibition for each BMS-303141 concentration relative to the

vehicle control.

o Determine the IC50 value by plotting the percent inhibition against the log of the BMS-
303141 concentration.

Protocol 2: Quantification of Total Cellular Triglyceride
and Phospholipid Content

This protocol outlines a method for quantifying the total amount of triglycerides and
phospholipids in cells treated with BMS-303141.

Materials:

e HepG2 cells
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e« DMEM with 10% FBS
o BMS-303141 (stock solution in DMSO)
e PBS
e Chloroform:Methanol (2:1, v/v)
» 0.9% NaCl solution
 Triglyceride quantification kit (colorimetric or fluorometric)
o Phosphate assay kit for phospholipid quantification
e Spectrophotometer or fluorometer
Procedure:
e Cell Culture and Treatment:
o Follow steps 1 and 2 from Protocol 1 to culture and treat HepG2 cells with BMS-303141.
e Cell Lysis and Lipid Extraction:

o After the desired treatment period (e.g., 24-48 hours), wash the cells twice with ice-cold
PBS.

o Scrape the cells in PBS and centrifuge to obtain a cell pellet.
o Resuspend the cell pellet in a known volume of PBS.
o Perform a Bligh-Dyer lipid extraction:

» To the cell suspension, add chloroform and methanol to achieve a final ratio of
chloroform:methanol:aqueous sample of 2:2:1.8.

» Vortex thoroughly and centrifuge to separate the phases.

» Carefully collect the lower organic phase (containing the lipids) into a new tube.
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= Dry the lipid extract under nitrogen gas.

« Triglyceride Quantification:

[e]

Resuspend the dried lipid extract in the appropriate buffer provided with the triglyceride
guantification Kkit.

[e]

Follow the manufacturer's instructions for the assay, which typically involves enzymatic
reactions leading to a colorimetric or fluorescent product.

[e]

Measure the absorbance or fluorescence using a plate reader.

o

Calculate the triglyceride concentration based on a standard curve.

e Phospholipid Quantification:

[¢]

For phospholipid quantification, digest a portion of the lipid extract to release inorganic
phosphate.

[e]

Use a phosphate assay kit to measure the amount of inorganic phosphate, which is
proportional to the amount of phospholipid.

[¢]

Follow the manufacturer's protocol for the digestion and colorimetric reaction.

[e]

Measure the absorbance and calculate the phospholipid concentration from a phosphate
standard curve.

o Data Analysis:

o Normalize the triglyceride and phospholipid content to the total protein content of the initial
cell lysate.

o Compare the lipid content in BMS-303141-treated cells to the vehicle-treated control to
determine the percentage of reduction.

Conclusion
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BMS-303141 is a powerful tool for investigating the role of de novo lipogenesis in various
biological processes. The protocols outlined above provide robust methods for quantifying the
inhibitory effects of BMS-303141 on the synthesis of key lipid classes. By carefully following
these procedures, researchers can obtain reliable and reproducible data to further elucidate the
mechanism of action of this inhibitor and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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